molecular formula C19H20N2O2 B14912803 N-[1-(1H-indol-3-yl)propan-2-yl]-4-methoxybenzamide

N-[1-(1H-indol-3-yl)propan-2-yl]-4-methoxybenzamide

Cat. No.: B14912803
M. Wt: 308.4 g/mol
InChI Key: OFXZWDDMPDDQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-Indol-3-yl)-1-methylethyl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, and a methoxybenzamide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Indol-3-yl)-1-methylethyl]-4-methoxybenzamide typically involves the coupling of an indole derivative with a methoxybenzamide derivative. One common method is the reaction between 1H-indole-3-ethanamine and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of N-[2-(1H-Indol-3-yl)-1-methylethyl]-4-methoxybenzamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Indol-3-yl)-1-methylethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-Indol-3-yl)-1-methylethyl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-Indol-3-yl)-1-methylethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The methoxybenzamide group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide
  • N-[2-(1H-Indol-3-yl)ethyl]-4-chlorobenzamide

Uniqueness

N-[2-(1H-Indol-3-yl)-1-methylethyl]-4-methoxybenzamide is unique due to its specific combination of an indole moiety and a methoxybenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C19H20N2O2/c1-13(11-15-12-20-18-6-4-3-5-17(15)18)21-19(22)14-7-9-16(23-2)10-8-14/h3-10,12-13,20H,11H2,1-2H3,(H,21,22)

InChI Key

OFXZWDDMPDDQKS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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